

spectroscopic data for (R)-(-)-1-Aminoindan (NMR, IR, MS)

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Compound of Interest

Compound Name: (R)-(-)-1-Aminoindan

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An In-Depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Aminoindan

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (R)-(-)-1-Aminoindan (CAS: 10277-74-4), a critical chiral building block and the primary metabolite of the antiparkinsonian agent Rasagiline.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure chemical identity, purity, and stereochemical integrity. This document moves beyond a simple data repository, offering field-proven insights into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

(R)-(-)-1-Aminoindan is a bicyclic molecule with the chemical formula $C_9H_{11}N$ and a molecular weight of 133.19 g/mol.[3][4] Its structure consists of a benzene ring fused to a five-membered ring containing a chiral center at the first carbon, which bears a primary amine group. This distinct architecture gives rise to a unique and identifiable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For (R)-(-)-1-Aminoindan, both 1H and ^{13}C NMR provide critical information

about the electronic environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyclopentane ring.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **(R)-(-)-1-Aminoindan** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Data Acquisition:** Insert the NMR tube into the spectrometer's probe.^[5] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.^[5] Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 seconds) is used.

Data Interpretation and Causality

The expected ¹H NMR signals are summarized below. The precise chemical shifts can vary slightly depending on the solvent and concentration.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Chemical Shift and Multiplicity
Aromatic (Ar-H)	~ 7.10 - 7.35	Multiplet (m)	4H	These protons are attached to the benzene ring. Their chemical shift in the downfield region is due to the deshielding effect of the aromatic ring current. They appear as a complex multiplet due to coupling with each other.
Methine (H-1)	~ 4.25	Triplet (t)	1H	This proton is attached to the chiral carbon bearing the amine group. It is deshielded by the adjacent nitrogen atom and the aromatic ring. It appears as a triplet due to coupling with the two adjacent H-2 protons.
Methylene (H-3)	~ 2.85 - 3.05	Multiplet (m)	2H	These protons are benzylic and are therefore

shifted downfield.

They are diastereotopic and couple with each other and with the H-2 protons, resulting in a complex multiplet.

These protons are adjacent to the chiral center (C-1) and the other methylene group (C-3). Their distinct chemical shifts and complex multiplicity arise from being diastereotopic and coupling with both H-1 and H-3 protons.

Methylene (H-2)	~ 1.80 - 2.00 & 2.45-2.60	Multiplet (m)	2H
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Amine (NH ₂)	~ 1.60	Broad Singlet (br s)	2H
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The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen

atom and
chemical
exchange.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Data Interpretation and Causality

For **(R)-(-)-1-Aminoindan**, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)	Rationale for Chemical Shift
Aromatic Quaternary (C-3a, C-7a)	~ 147.5, 143.0	These carbons are part of the aromatic ring and are quaternary (not attached to any hydrogens). They are significantly downfield due to their sp^2 hybridization and involvement in the aromatic system.
Aromatic CH (C-4, C-5, C-6, C-7)	~ 128.0, 126.5, 124.5, 123.0	These sp^2 hybridized carbons are part of the benzene ring. Their specific shifts are influenced by their position relative to the fused ring.
Methine (C-1)	~ 58.0	This sp^3 carbon is attached to the electron-withdrawing amine group, causing a significant downfield shift compared to other aliphatic carbons.
Methylene (C-3)	~ 35.0	This is a standard aliphatic sp^3 carbon. Its position adjacent to the aromatic ring (benzylic position) causes a moderate downfield shift.
Methylene (C-2)	~ 30.0	This is a typical aliphatic sp^3 methylene carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of **(R)-(-)-1-Aminoindan** is dominated by absorptions

corresponding to the N-H and C-H bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of liquid **(R)-(-)-1-Aminoindan** directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Causality

The key IR absorption bands confirm the presence of the primary amine and the hydrocarbon framework.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3360 - 3290	N-H Stretch	Primary Amine (-NH ₂)	The presence of two distinct bands in this region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
3070 - 3020	C-H Stretch	Aromatic C-H	These absorptions are characteristic of C-H stretching vibrations where the carbon is sp ² hybridized, confirming the presence of the benzene ring.
2960 - 2850	C-H Stretch	Aliphatic C-H	These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the sp ³ hybridized methylene and methine groups of the five-membered ring.
1600 - 1450	C=C Stretch	Aromatic Ring	These absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- **Injection:** Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation and introduction into the ion source.
- **Ionization:** In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Analysis:** The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Causality

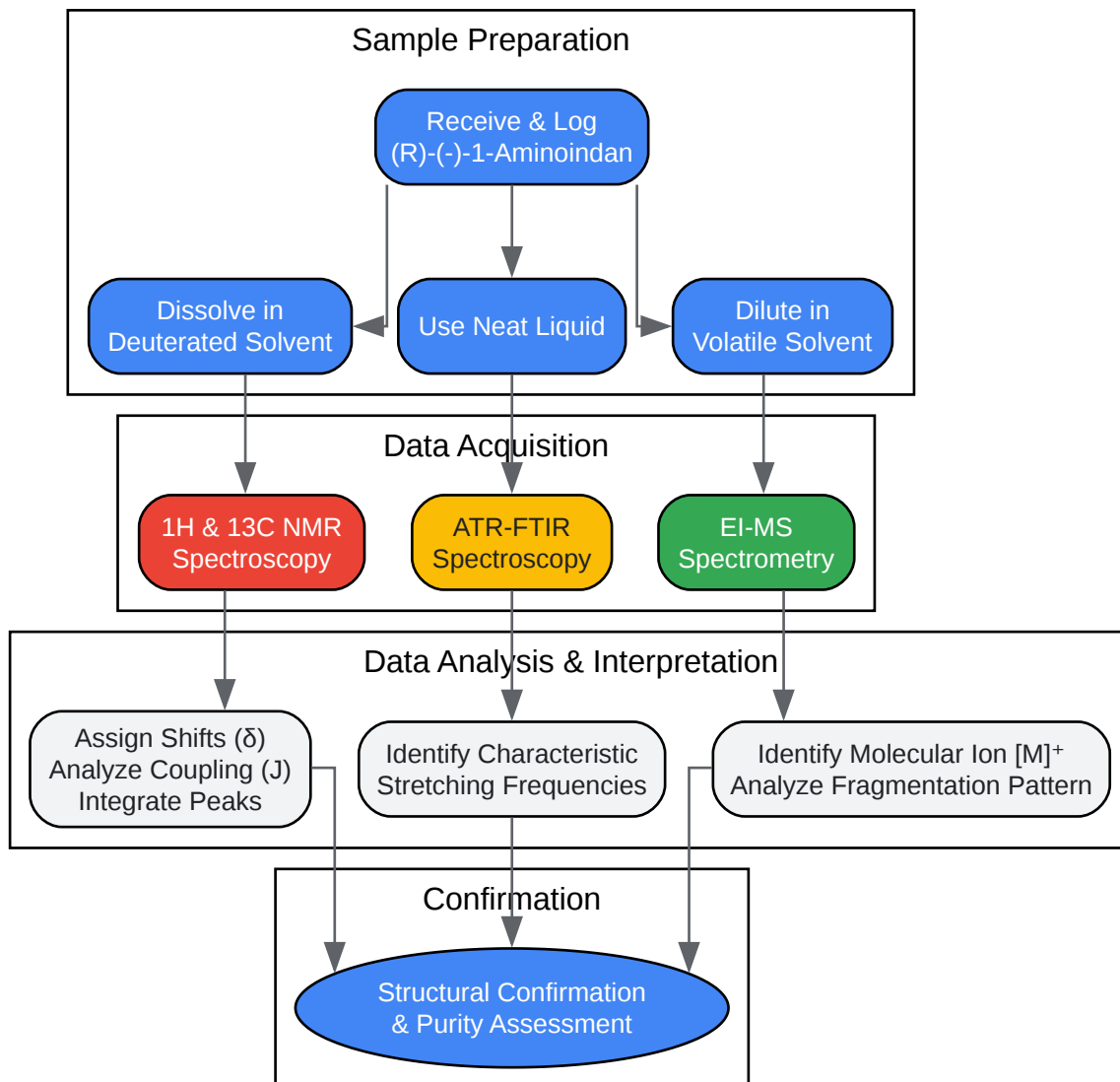
The mass spectrum of **(R)-(-)-1-Aminoindan** provides clear evidence of its molecular formula and characteristic fragmentation pathways.

m/z Value	Ion	Interpretation
133	$[M]^+$	Molecular Ion: This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of 133 g/mol . [6] [7]
132	$[M-H]^+$	[M-1] Peak: Loss of a single hydrogen atom from the molecular ion.
118	$[M-NH_2]^+$	Base Peak: This is typically the most intense peak in the spectrum. It results from the loss of the amino radical ($\bullet NH_2$), forming a stable indanyl cation. This fragmentation is highly characteristic of this compound.
117	$[M-NH_3]^+$	[M-16] Peak: Loss of ammonia (NH_3) from the molecular ion.
91	$[C_7H_7]^+$	Tropylium Ion: A common fragment in compounds containing a benzyl group, formed through rearrangement and fragmentation of the indanyl cation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a validated workflow for the comprehensive spectroscopic analysis of a chemical entity like **(R)-(-)-1-Aminoindan**, ensuring a self-validating system from sample receipt to final structural confirmation.

Spectroscopic Analysis Workflow for (R)-(-)-1-Aminoindan



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Caption: Workflow for structural elucidation of **(R)-(-)-1-Aminoindan**.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and definitive characterization of **(R)-(-)-1-Aminoindan**. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups (primary amine, aromatic ring), and mass spectrometry establishes the molecular weight and characteristic fragmentation pattern. This in-depth guide serves as an

authoritative reference for scientists, enabling them to confidently verify the identity, purity, and structure of this important chemical compound in their research and development endeavors.

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